molecular formula C13H17N B1337092 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine CAS No. 32018-56-7

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine

カタログ番号: B1337092
CAS番号: 32018-56-7
分子量: 187.28 g/mol
InChIキー: MKIZSVUTUWPHMD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine is an organic compound with the molecular formula C13H17N It is a member of the tetrahydropyridine family, which is characterized by a six-membered ring containing one nitrogen atom and a double bond

準備方法

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine can be synthesized through several methods. One common approach involves the reduction of N-methylpyridinium salts using borohydride reagents . Another method includes the use of a modified Ireland-Claisen rearrangement, which leads to the formation of tetrahydropyridines via a silyl ketene acetal intermediate . Additionally, ring-closing olefin metathesis has been employed to establish the tetrahydropyridine ring system .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

化学反応の分析

Types of Reactions: 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce fully saturated derivatives.

科学的研究の応用

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine has several applications in scientific research:

類似化合物との比較

Uniqueness: 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its benzyl and methyl groups influence its interaction with biological targets and its overall stability.

生物活性

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (BMTP) is a compound of significant interest in pharmacological research due to its interactions with dopaminergic neurons and its potential implications in neurotoxicity and neurodegenerative diseases. This article provides a comprehensive overview of the biological activity of BMTP, including its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H17_{17}N
  • Molecular Weight : 187.28 g/mol
  • Appearance : Liquid at room temperature

The structure consists of a benzyl group attached to the nitrogen atom of a tetrahydropyridine ring, which also carries a methyl group. This unique substitution pattern influences its chemical reactivity and biological activity.

Target of Action

BMTP primarily targets dopaminergic neurons in the brain. The compound is metabolized into 1-methyl-4-phenylpyridinium (MPP+) , which is known to induce neurotoxic effects similar to those observed in Parkinson's disease models.

Mode of Action

BMTP's lipophilicity allows it to cross the blood-brain barrier effectively. Once inside the brain, it is oxidized by the enzyme monoamine oxidase B (MAO-B) , leading to the formation of MPP+, which disrupts mitochondrial function and induces oxidative stress .

Result of Action

The action of BMTP results in dopaminergic neuronal damage , particularly affecting the striatum and substantia nigra—regions critical for movement and reward processing. This neuronal damage is associated with increased free radical production and mitochondrial dysfunction.

Biochemical Pathways

BMTP affects several biochemical pathways:

  • Oxidative Stress : The metabolism of BMTP leads to increased oxidative stress within dopaminergic neurons.
  • Mitochondrial Function : MPP+ inhibits mitochondrial respiration, contributing to neuronal cell death.
  • Dopamine Transport : The pyridinium form of BMTP shows competitive inhibition of dopamine uptake by the dopamine transporter .

Research Applications

BMTP has been studied for various applications in scientific research:

  • Neurotoxicology : Used as a model compound to study Parkinson's disease mechanisms.
  • Drug Development : Investigated for potential therapeutic properties in treating neurodegenerative diseases.
  • Synthesis Precursor : Employed in the synthesis of various heterocyclic compounds .

Neurotoxicity Studies

A study demonstrated that BMTP induces neurotoxic effects in vitro by promoting apoptosis in dopaminergic neurons. The findings indicated that exposure to BMTP resulted in significant cell death, supporting its use as a model for studying Parkinson's disease.

Comparison with MPTP

BMTP is structurally related to MPTP, another compound known for its neurotoxic effects. While BMTP exhibits reduced toxicity compared to MPTP, its metabolites retain some neurotoxic potential, highlighting the importance of structural modifications in determining biological activity .

Summary Table of Biological Activities

Activity TypeDescription
NeurotoxicityInduces apoptosis in dopaminergic neurons
Oxidative StressIncreases free radical production leading to neuronal damage
Mitochondrial DysfunctionInhibits mitochondrial respiration through MPP+ formation
Dopamine Transport InhibitionCompetes with dopamine for uptake by transporters

Q & A

Basic Research Questions

Q. What are the critical experimental design considerations for establishing an MPTP-induced PD model in rodents?

MPTP models require careful optimization of species, strain, dosage, and administration route. For example:

  • Strain selection : C57BL/6 mice are highly susceptible due to high monoamine oxidase-B (MAO-B) activity, which converts MPTP to its toxic metabolite MPP+ .
  • Dosage protocols : Acute models use 15–30 mg/kg MPTP (intraperitoneal) over 24 hours, while chronic models apply 10–25 mg/kg/day for 5–10 days to mimic progressive neurodegeneration .
  • Administration routes : Intraperitoneal (systemic) or stereotaxic nigral injections (for localized damage) .
  • Endpoints : Dopaminergic neuron loss in the substantia nigra (SNpc) and striatal dopamine depletion are quantified via tyrosine hydroxylase (TH) immunohistochemistry or HPLC .

Q. Why is MPTP preferentially used to model Parkinson’s disease compared to other neurotoxins?

MPTP replicates key PD features, including:

  • Selective dopaminergic toxicity : MPP+ inhibits mitochondrial complex I, causing oxidative stress and neuron death .
  • Rapid and reproducible effects : Dopamine depletion occurs within 24–72 hours post-injection, enabling high-throughput studies .
  • Species flexibility : Effective in mice, non-human primates, and zebrafish, allowing cross-species mechanistic comparisons .

Advanced Research Questions

Q. How do strain-specific differences in MAO-B activity influence MPTP neurotoxicity in mice?

MPTP toxicity depends on MAO-B-mediated conversion to MPP+. Strains like C57BL/6 (high MAO-B) show severe SNpc neuron loss, while CD-1 (low MAO-B) are resistant . Table 1 : Strain susceptibility and MAO-B correlation

StrainMAO-B ActivityDopamine Depletion (%)
C57BL/6High70–80%
BALB/cModerate40–50%
CD-1Low<20%

Q. What mechanisms explain conflicting data on MPTP-induced neuroinflammation across studies?

Discrepancies arise from:

  • Time-dependent effects : Acute MPTP triggers microglial activation within 24 hours, but chronic models show sustained astrogliosis .
  • Dose-dependent responses : High doses cause necrotic neuron death (minimal inflammation), while subthreshold doses induce prolonged neuroinflammation .
  • Species differences : Primates exhibit prolonged microglial activation compared to rodents .

Q. How can researchers validate the "multi-hit hypothesis" of PD using MPTP models?

The multi-hit hypothesis posits that PD arises from combined genetic, environmental, and inflammatory insults. Methodological approaches include:

  • Co-administration with pathogens : Influenza A virus exacerbates MPTP toxicity by increasing blood-brain barrier (BBB) permeability, which is reversible with antiviral agents .
  • Synergistic toxin models : Combining MPTP with paraquat (a pesticide) amplifies oxidative stress and α-synuclein aggregation .

Q. What neuroprotective strategies are effective in MPTP models, and how are they evaluated?

  • Antioxidants : Coenzyme Q10 (Ubisol-Q10) reduces oxidative stress by preserving mitochondrial function, measured via ATP assays and TH+ neuron counts .
  • Anti-inflammatories : Agmatine inhibits microglial activation (Iba1 staining) and lowers TNF-α/IL-6 levels .
  • MAO-B inhibitors : Selegiline prevents MPTP-to-MPP+ conversion, validated via LC-MS quantification of striatal MPP+ .

Q. Data Contradiction Analysis

Q. Why do some studies report persistent neuroinflammation post-MPTP, while others show resolution?

Key factors include:

  • Administration regimen : Acute MPTP causes transient inflammation (resolving in 7 days), while chronic/probenecid-prolonged models sustain gliosis for weeks .
  • Endpoint variability : Studies focusing on early timepoints (<7 days) capture peak inflammation, whereas later assessments (>14 days) may miss it .

Q. How can researchers reconcile strain-specific susceptibility with translational relevance to human PD?

  • Genetic diversity : Use hybrid strains (e.g., FVB/N × C57BL/6) to mimic human genetic variability .
  • Non-human primate models : Macaques better replicate PD’s progressive pathology and motor deficits, bridging rodent-to-human translation .

Q. Methodological Recommendations

  • Standardize endpoints : Use stereological counts for TH+ neurons and α-synuclein immunohistochemistry to ensure reproducibility .
  • Control for sex differences : Female C57BL/6 mice exhibit partial neuroprotection due to estrogen, requiring sex-balanced cohorts .

特性

IUPAC Name

1-benzyl-4-methyl-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13/h2-7H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIZSVUTUWPHMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423620
Record name 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32018-56-7
Record name 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The product was obtained analogously to IP 5b starting from 10.0 g (45.5 mmol) of 1-benzyl-4-methylpyridinium chloride. Yield: 7.15 g (84% of theoretical); C13H17N (M=187.281); calc.: molpeak (M+H)+: 188; found: molpeak (M+H)+: 188; Rf value: 0.95 (silica gel, EtOAc/MeOH/NH3 9:1:0.1).
[Compound]
Name
5b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
EtOAc MeOH NH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of the product from Method A (38 grams/0.171 mol) dissolved in 140 mL of 10:1 ethanol/water at 0° C. was added 16 grams (0.427 mol) of sodium borohydride portion-wise over 25 minutes. The resulting mixture stirred for 18 hours at room temperature, at which time, the reaction was quenched upon addition of 100 mL of water. The reaction mixture was filtered, the filter cake washed with water and ethylacetate, and the combined filtrates concentrated under reduced pressure to remove the organics. The residue was diluted with water (100 mL) and extracted 3 times with 150 mL with ethylacetate. The combined ethylacetate extracts were dried over Na2SO4 and concentrated to dryness in vacuo affording 32 grams (100%) of the title compound as a yellow oil. LRMS: 188 (M+1).
Quantity
38 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine
Reactant of Route 3
Reactant of Route 3
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine
Reactant of Route 4
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine
Reactant of Route 5
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine
Reactant of Route 6
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。